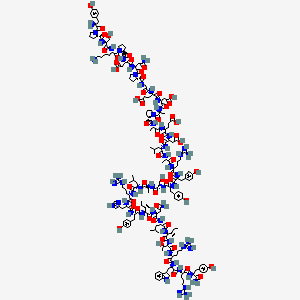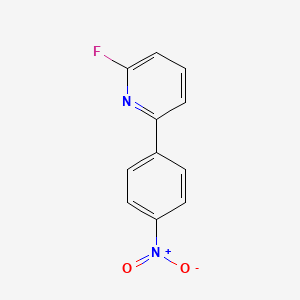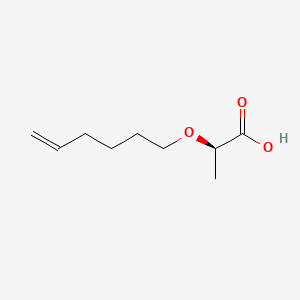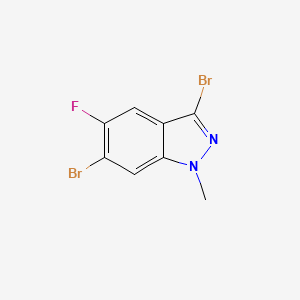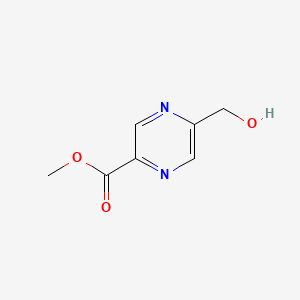
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Overview
Description
“Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1262803-64-4 and a Linear Formula: C7H8N2O3 . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of this compound starts from 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which on further treatment with hydrazine hydrate transforms to carbohydrazide .Molecular Structure Analysis
The molecular structure of “Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is represented by the Inchi Code: 1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis
The carbohydrazide is treated with differently substituted aromatic carbonyl compounds giving hydrazones . Also, it reacts with Ln (NO 3) 3 ·6H 2 O and K 4 [W (CN) 8 ]·2H 2 O to form unique three-dimensional network structures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals .
Biological Activity Studies
This compound is utilized in the study of biological activities, such as urease inhibition, antioxidant, and antimicrobial properties. It’s a starting material for synthesizing hydrazones, which are evaluated for their potential therapeutic effects .
Coordination Chemistry
In coordination chemistry, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is used to form ligands that bind to transition metals. These ligand-metal complexes are significant in catalysis and materials science .
Solar Energy Conversion
The compound is an intermediate in the preparation of bipyrazine derivatives, which are coordinated to transition metals for use in solar energy conversion studies. This application is crucial for developing new materials for solar cells .
Crystallography
Due to its well-defined crystal structure, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is important in crystallography research. It helps in understanding molecular interactions and designing materials with desired properties .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. Its reactivity makes it suitable for constructing complex molecular architectures needed in synthetic chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQDZWMZNJQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262803-64-4 | |
| Record name | methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

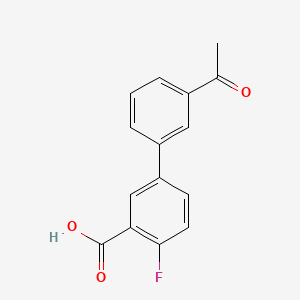
![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
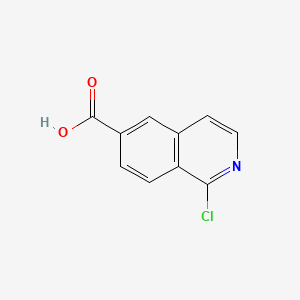
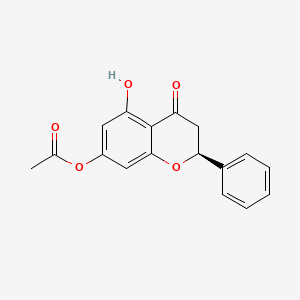
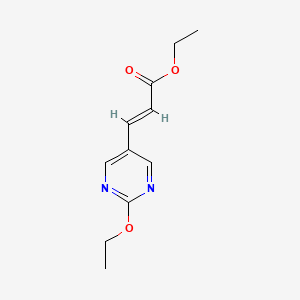



![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
